molecular formula C13H11N5S B6496269 3-(1H-pyrazol-1-yl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine CAS No. 1351591-12-2

3-(1H-pyrazol-1-yl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine

Cat. No.: B6496269
CAS No.: 1351591-12-2
M. Wt: 269.33 g/mol
InChI Key: KBWWQGCINMDABK-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine is a useful research compound. Its molecular formula is C13H11N5S and its molecular weight is 269.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 269.07351655 g/mol and the complexity rating of the compound is 278. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-(1H-pyrazol-1-yl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine is of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Chemical Structure

The molecular formula of the compound is C13H12N4SC_{13}H_{12}N_4S, and it features a pyrazole ring linked to a pyridazine structure with a sulfanyl group attached to a pyridine moiety. This unique arrangement contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The detailed synthetic pathway includes the formation of pyrazole and pyridazine rings followed by the introduction of the sulfanyl group.

Anticancer Properties

Research indicates that compounds containing the pyrazole scaffold exhibit notable anticancer activity. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various cancer cell lines, including:

  • Lung Cancer
  • Colorectal Cancer
  • Breast Cancer (MDA-MB-231)
  • Prostate Cancer

In particular, compounds featuring the 1H-pyrazole structure have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vivo .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been documented. The compound has shown activity against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

In vitro studies have indicated minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL for certain derivatives, demonstrating potent antimicrobial properties .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole compounds has been explored, with some derivatives exhibiting significant inhibition of inflammatory mediators such as TNF-α and IL-6. These effects suggest that the compound could be beneficial in treating inflammatory diseases .

Case Studies

Several studies highlight the biological activities of related compounds:

  • Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. Results showed that certain compounds significantly inhibited cell proliferation, particularly in breast and liver cancer models .
  • Antimicrobial Evaluation : A comparative study assessed the antimicrobial activity of several pyrazole derivatives against common pathogens. The results indicated that compounds with a pyridine-sulfanyl linkage exhibited enhanced antibacterial effects .
  • Anti-inflammatory Research : Investigations into the anti-inflammatory properties revealed that some pyrazole derivatives could reduce edema and inflammatory markers in animal models, suggesting therapeutic potential for inflammatory conditions .

Data Table: Biological Activity Summary

Activity TypeTested CompoundsKey Findings
AnticancerPyrazole derivativesInhibition of cancer cell proliferation
AntimicrobialPyrazole derivativesMIC values as low as 0.22 μg/mL against pathogens
Anti-inflammatorySelected pyrazole compoundsSignificant reduction in TNF-α and IL-6 levels

Properties

IUPAC Name

3-pyrazol-1-yl-6-(pyridin-2-ylmethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5S/c1-2-7-14-11(4-1)10-19-13-6-5-12(16-17-13)18-9-3-8-15-18/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWWQGCINMDABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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